molecular formula C9H10N4O2 B6601439 methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 1823326-12-0

methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B6601439
CAS No.: 1823326-12-0
M. Wt: 206.20 g/mol
InChI Key: VSOSPNSCLSKTFX-UHFFFAOYSA-N
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Description

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves the following steps:

  • Formation of the Pyrrolopyrazine Core: This can be achieved through the reaction of appropriate precursors such as pyrrole and pyrazine derivatives under specific conditions.

  • Carboxylation: The carboxylate group at the 6-position is introduced using reagents like carbon dioxide in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of organic materials and bioactive molecules.

Mechanism of Action

The mechanism by which methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Methyl-7-phenyl-5H-pyrrolo[2,3-b]pyrazine: A structurally related compound with potential biological activities.

  • Tofacitinib: A known kinase inhibitor with a similar pyrrolopyrazine scaffold[_{{{CITATION{{{_3{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....

Uniqueness: Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups, which contribute to its diverse reactivity and biological activity.

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Properties

IUPAC Name

methyl 7-amino-5-methylpyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-7(9(14)15-2)5(10)6-8(13)12-4-3-11-6/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSPNSCLSKTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=NC=CN=C21)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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